molecular formula C20H21ClN4O3 B2975493 8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide CAS No. 1251630-66-6

8'-chloro-N-(2-methoxyphenyl)-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide

Cat. No.: B2975493
CAS No.: 1251630-66-6
M. Wt: 400.86
InChI Key: YSDBJCNJEDZLHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8’-chloro-N-(2-methoxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a quinazoline core, which is known for its significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8’-chloro-N-(2-methoxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Spiro Formation: The spiro linkage is introduced by reacting the quinazoline derivative with a suitable piperidine derivative. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the nucleophilic substitution.

    Chlorination and Methoxylation: The introduction of the chloro and methoxy groups is typically achieved through electrophilic aromatic substitution reactions. Chlorination can be performed using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), while methoxylation can be done using methanol in the presence of a catalyst like sulfuric acid (H₂SO₄).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base like triethylamine (Et₃N).

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its ability to interact with biological targets such as kinases and receptors is of particular interest.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. They have shown promise in the treatment of diseases such as cancer and neurological disorders due to their ability to modulate specific biological pathways.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with enhanced properties, such as increased potency or selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 8’-chloro-N-(2-hydroxyphenyl)-4’-oxo-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-1-carboxamide
  • **8’-chloro-N-(2-methylphenyl)-4’-oxo-3’,4’-d

Properties

IUPAC Name

8-chloro-N-(2-methoxyphenyl)-4-oxospiro[1,3-dihydroquinazoline-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O3/c1-28-16-8-3-2-7-15(16)22-19(27)25-11-9-20(10-12-25)23-17-13(18(26)24-20)5-4-6-14(17)21/h2-8,23H,9-12H2,1H3,(H,22,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDBJCNJEDZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.